molecular formula C12H15NO B13833591 N-Allyl-N-(2-methylphenyl)acetamide

N-Allyl-N-(2-methylphenyl)acetamide

Cat. No.: B13833591
M. Wt: 189.25 g/mol
InChI Key: CCCXFTVNVKJVIE-UHFFFAOYSA-N
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Description

N-Allyl-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C12H15NO It is a derivative of acetamide, where the nitrogen atom is substituted with an allyl group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the allyl bromide, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 2-Methylphenylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Allyl-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Allyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The allyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The 2-methylphenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Allyl-N-(2-methylphenyl)acetamide: Unique due to the presence of both allyl and 2-methylphenyl groups.

    N-Methyl-N-(2-methylphenyl)acetamide: Lacks the allyl group, resulting in different chemical properties.

    N-Allyl-N-phenylacetamide: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

This compound is unique due to its combination of an allyl group and a 2-methylphenyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(2-methylphenyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C12H15NO/c1-4-9-13(11(3)14)12-8-6-5-7-10(12)2/h4-8H,1,9H2,2-3H3

InChI Key

CCCXFTVNVKJVIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC=C)C(=O)C

Origin of Product

United States

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